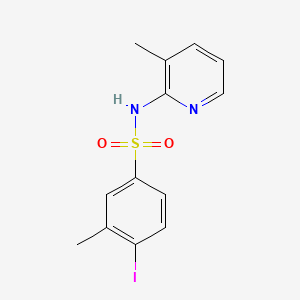
methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in good yields .
Industrial Production Methods
Industrial production methods for indole derivatives may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation
These compounds share the indole nucleus but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .
特性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC名 |
methyl 1-[2-(1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-21-16(20)14-7-4-8-18(14)15(19)9-11-10-17-13-6-3-2-5-12(11)13/h2-3,5-6,10,14,17H,4,7-9H2,1H3 |
InChIキー |
UGZPKGKIVIWZQZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCCN1C(=O)CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368529.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13368544.png)
![3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B13368561.png)

![(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-9-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13368577.png)

![2'-chloro-N-methyl-4',5'-dihydrospiro(cyclohexane-1,6'-cyclopenta[b]thiophene)-4'-amine](/img/structure/B13368586.png)
![4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368603.png)
![2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13368611.png)
![2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13368616.png)
![1-methyl-4-(thieno[2,3-c][2]benzothiepin-4(9H)-ylideneacetyl)piperazine](/img/structure/B13368617.png)
![2-hydroxy-4,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13368618.png)
![3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368621.png)
